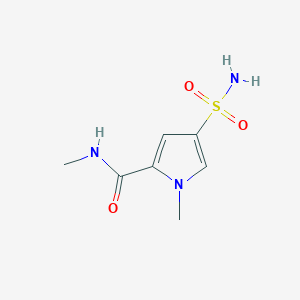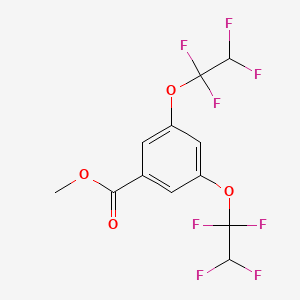
N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide: is a chemical compound with the molecular formula C7H11N3O3S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride.
N-Acylpyrrole Synthesis: This involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production methods for N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions:
Oxidation: N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated pyrroles.
科学的研究の応用
Chemistry: N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide is used as a building block in the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its antiproliferative activities against cancer cell lines .
Medicine: Due to its enzyme inhibitory properties, this compound is being explored for its potential use in treating diseases such as cancer and bacterial infections .
Industry: In the materials science field, this compound is investigated for its potential use in the development of new materials with specific electronic properties .
作用機序
The mechanism of action of N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .
類似化合物との比較
- N,1-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide
- N,4-dimethyl-3-(2-thienyl)-1H-pyrazole-1-carboxamide
- N-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carboxamide
Comparison: N,1-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxamide is unique due to its sulfamoyl group, which imparts specific chemical and biological properties. Compared to other similar compounds, it has shown distinct enzyme inhibitory activities and potential therapeutic applications .
特性
分子式 |
C7H11N3O3S |
|---|---|
分子量 |
217.25 g/mol |
IUPAC名 |
N,1-dimethyl-4-sulfamoylpyrrole-2-carboxamide |
InChI |
InChI=1S/C7H11N3O3S/c1-9-7(11)6-3-5(4-10(6)2)14(8,12)13/h3-4H,1-2H3,(H,9,11)(H2,8,12,13) |
InChIキー |
SZPMSRXXEAZUCE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC(=CN1C)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-{[4-(Trifluoromethyl)phenyl]methyl}piperidine](/img/structure/B13597616.png)



